molecular formula C26H24N2O5 B11408327 1'-ethyl-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

1'-ethyl-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11408327
M. Wt: 444.5 g/mol
InChI Key: GYMZXGZMIWAIDC-UHFFFAOYSA-N
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Description

1’-ETHYL-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of multiple functional groups, including an indole moiety, makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-ETHYL-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the spiro structure through cyclization reactions, often using methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1’-ETHYL-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, sulfonyl chlorides.

Major Products

Scientific Research Applications

1’-ETHYL-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1’-ETHYL-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1’-ETHYL-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE apart is its unique combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

1'-ethyl-7-methyl-2-(oxolan-2-ylmethyl)spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C26H24N2O5/c1-3-27-19-9-5-4-8-18(19)26(25(27)31)21-22(29)17-13-15(2)10-11-20(17)33-23(21)24(30)28(26)14-16-7-6-12-32-16/h4-5,8-11,13,16H,3,6-7,12,14H2,1-2H3

InChI Key

GYMZXGZMIWAIDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CC5CCCO5)OC6=C(C4=O)C=C(C=C6)C

Origin of Product

United States

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